3-Methylhippuric acid
Overview
Description
3-Methylhippuric acid, also referred to as m-methyl-hippuric acid, is a major product of xylene biotransformation in urine . It is used as a biological marker in studies on occupational exposure to xylene .
Synthesis Analysis
3-Methylhippuric acid is synthesized as a result of xylene biotransformation in the body . A study has employed it as a biological marker in studies on occupational exposure to xylene .Molecular Structure Analysis
The molecular formula of 3-Methylhippuric acid is C10H11NO3 . Its linear formula is CH3C6H4CONHCH2CO2H .Physical And Chemical Properties Analysis
3-Methylhippuric acid is a white crystalline powder . Its molecular weight is 193.20 g/mol .Relevant Papers A research paper titled “Determination of Hippuric Acid and Methylhippuric Acid Isomers in the Urine of Gas Stations Workers” discusses the use of 3-Methylhippuric acid as a biological marker in studies on occupational exposure to xylene .
Scientific Research Applications
Biomarker of Exposure : 3-Methylhippuric acid is a urinary metabolite used as a biomarker for assessing exposure to xylene and toluene, common solvents in industrial settings. It helps in determining the level of exposure and risk associated with these volatile organic compounds (VOCs). The urinary levels of hippuric acid and methylhippuric acid serve as indices of toluene and xylene exposure, with established upper limits for healthy subjects (Kira, 1977)(S. Kira, 1977).
Diagnosis of Acute Poisoning : It's also used in the diagnosis of acute xylene poisoning, aiding in improving diagnosis in cases of occupational exposure or substance abuse (Lavon & Bentur, 2015)(O. Lavon & Y. Bentur, 2015).
Analytical Chemistry : Techniques like high-performance liquid chromatography and ultra performance liquid chromatography coupled with tandem mass spectrometry are utilized to analyze hippuric and methylhippuric acids in urine. These methods provide reliable, specific, and sensitive determination of these metabolites, contributing to occupational health monitoring and toxicological analysis (Tardif et al., 1989; Gagné, 2013)(R. Tardif et al., 1989); (S. Gagné, 2013).
Extraction and Quantitation : Magnetic molecularly imprinted polymer has been employed for the extraction of hippuric acid and methylhippuric acid from urine samples. This technique demonstrates good recovery rates and detection limits, offering a robust method for biomonitoring of toluene exposure (Hu et al., 2019)(Cong Hu et al., 2019).
Occupational Health Monitoring : The compound is pivotal in biological monitoring of workers exposed to VOCs like ethylbenzene, toluene, and xylenes. It's specifically used for evaluating the excretion patterns and the effect of various factors like smoking, alcohol consumption, and protective equipment on the metabolism of these solvents (Jang et al., 2000; Inoue et al., 1993)(Jae-yeon Jang et al., 2000); (O. Inoue et al., 1993).
properties
IUPAC Name |
2-[(3-methylbenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAKNMHEIJUKEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181579 | |
Record name | 3-Methylhippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | m-Methylhippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013245 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Methylhippuric acid | |
CAS RN |
27115-49-7 | |
Record name | 3-Methylhippuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27115-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylhippuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Methylhippuric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201735 | |
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Record name | 3-Methylhippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-methylphenyl)formamido]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-METHYLHIPPURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W60W59C1G5 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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